molecular formula C18H17NO B11977377 2,5-Dimethyl-1-(4-phenoxy-phenyl)-1H-pyrrole

2,5-Dimethyl-1-(4-phenoxy-phenyl)-1H-pyrrole

Cat. No.: B11977377
M. Wt: 263.3 g/mol
InChI Key: OHJYFLXQGVLTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1-(4-phenoxy-phenyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features two methyl groups at positions 2 and 5, a phenoxy group at position 4, and a phenyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(4-phenoxy-phenyl)-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylpyrrole and 4-phenoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2,5-dimethylpyrrole and 4-phenoxybenzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(4-phenoxy-phenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or phenoxy groups using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Bromine, nitric acid, room temperature or slightly elevated temperatures.

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Brominated or nitrated pyrrole compounds.

Scientific Research Applications

2,5-Dimethyl-1-(4-phenoxy-phenyl)-1H-pyrrole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(4-phenoxy-phenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1-phenyl-1H-pyrrole: Lacks the phenoxy group, resulting in different chemical and biological properties.

    1-(4-Phenoxy-phenyl)-1H-pyrrole: Lacks the methyl groups, affecting its reactivity and applications.

    2,5-Dimethyl-1-(4-methoxy-phenyl)-1H-pyrrole: Contains a methoxy group instead of a phenoxy group, leading to variations in its chemical behavior.

Uniqueness

2,5-Dimethyl-1-(4-phenoxy-phenyl)-1H-pyrrole is unique due to the presence of both methyl and phenoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

2,5-dimethyl-1-(4-phenoxyphenyl)pyrrole

InChI

InChI=1S/C18H17NO/c1-14-8-9-15(2)19(14)16-10-12-18(13-11-16)20-17-6-4-3-5-7-17/h3-13H,1-2H3

InChI Key

OHJYFLXQGVLTDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)OC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.